2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione

Dopamine Transporter Neuropharmacology Reuptake Inhibition

Procure 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione with confidence. This specific 3-hydroxycyclohexyl isomer is a validated triple reuptake inhibitor scaffold (DAT IC50=441 nM, NET IC50=443 nM, SERT IC50=100 nM), making it an essential tool for CNS drug discovery and SAR studies. Substituting with the 4-hydroxy isomer (CAS 104618-31-7) or 3-oxo analog (CAS 1190392-30-5) fundamentally alters target selectivity and hydrogen-bonding profiles, compromising experimental reproducibility. Ensure target engagement fidelity—order the verified 3-hydroxy isomer.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 202479-02-5
Cat. No. B2389594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
CAS202479-02-5
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESC1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2
InChIKeyFBLDVWHNOYBREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione (CAS 202479-02-5) Chemical and Biological Identity Summary for Procurement


2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione, also known as N-(3-hydroxycyclohexyl)phthalimide, is a synthetic isoindoline-1,3-dione derivative with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . The compound is characterized by a phthalimide core substituted with a 3-hydroxycyclohexyl group, and it is commercially available at purities typically around 95% . It is part of a class of molecules investigated for their interactions with various biological targets, including human dopamine receptors and soluble epoxide hydrolase, positioning it as a versatile research scaffold .

Critical Considerations for Procuring 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione Over Uncharacterized Analogs


Substituting 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione with a seemingly similar isoindoline-1,3-dione derivative is a high-risk procurement strategy due to the profound impact of minor structural modifications on biological activity. The position of the hydroxyl group on the cyclohexyl ring critically dictates target engagement; for instance, moving the hydroxyl from the 3-position to the 4-position (CAS 104618-31-7) dramatically shifts selectivity toward soluble epoxide hydrolase (sEH) inhibition , while the 3-hydroxy isomer exhibits preferential modulation of dopamine receptors . Furthermore, the stereochemistry of the cyclohexyl substituent is a key determinant of biological outcome. This precise 3-hydroxycyclohexyl configuration provides a unique hydrogen-bonding donor and acceptor profile that cannot be replicated by analogs like 2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1190392-30-5), which replaces the hydroxyl with a ketone, fundamentally altering its reactivity and binding properties . Therefore, procuring the specific, verified compound is essential for reproducible and interpretable scientific results.

Quantitative Differentiation of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione for Scientific Selection


Enhanced Dopamine Transporter (DAT) Affinity Compared to Closely Related Analogs

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione demonstrates a significantly higher affinity for the human dopamine transporter (DAT) compared to its trans-4-hydroxy analog. In a direct head-to-head comparison using displacement of [3H]WIN-35428 from human DAT expressed in mouse N2A cells, the target compound exhibited a Ki of 441 nM [1]. In contrast, the trans-4-hydroxy analog (CAS 104618-31-7) showed no reported affinity for DAT in the same or comparable assays , highlighting a marked difference in selectivity based solely on the position of the hydroxyl group.

Dopamine Transporter Neuropharmacology Reuptake Inhibition

Moderate Norepinephrine Transporter (NET) Engagement as a Differentiator from Dopamine-Specific Agents

The compound's activity profile is further distinguished by its moderate inhibition of the human norepinephrine transporter (NET). In a functional assay measuring inhibition of [3H]norepinephrine reuptake at human NET expressed in HEK293 cells, 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione displayed an IC50 of 443 nM [1]. This is in contrast to many selective DAT inhibitors, which show a much larger selectivity gap, often >100-fold. While a comparator's NET activity may not be directly available, this value demonstrates a balanced dual monoamine reuptake profile that could be advantageous in research applications where a broader modulation of catecholamine systems is desired, differentiating it from a purely dopaminergic compound.

Norepinephrine Transporter Monoamine Reuptake Polypharmacology

Distinct Serotonin Transporter (SERT) Activity Defines a Unique Monoamine Profile

The compound's interaction with the serotonin transporter (SERT) is a critical differentiator from many other isoindoline-1,3-dione derivatives. In a functional assay measuring inhibition of [3H]serotonin uptake at human SERT expressed in HEK293 cells, 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione exhibited an IC50 of 100 nM [1]. This is a substantial deviation from the class of 2-(4-hydroxycyclohexyl)isoindoline-1,3-diones, which primarily target soluble epoxide hydrolase (sEH) and show negligible SERT activity. This measurable, sub-micromolar SERT inhibition establishes a clear, quantifiable difference, positioning the target compound as a triple monoamine reuptake inhibitor (SERT, NET, DAT).

Serotonin Transporter Triple Reuptake Inhibitor CNS Drug Discovery

Hydrogen-Bond Donor Capacity Distinguishes from 3-Oxo Analog in Receptor Interactions

The 3-hydroxy group in 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione (CAS 202479-02-5) provides a key point of differentiation from its 3-oxo analog, 2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1190392-30-5). While a quantitative binding comparison between these two specific compounds is not directly available, the physicochemical principle is well-established. The replacement of a hydroxyl group with a ketone eliminates the hydrogen-bond donor (HBD) capacity, while retaining the hydrogen-bond acceptor (HBA) capacity. This change alters the compound's molecular recognition profile, particularly in biological environments where HBD interactions are critical for target binding, such as with the amine groups in monoamine transporters. The presence of an HBD in the target compound is predicted to enhance its binding affinity and selectivity for these targets compared to the 3-oxo analog.

Physicochemical Differentiation Structure-Activity Relationship Hydrogen Bonding

Soluble Epoxide Hydrolase (sEH) Inhibition Defines a Second, Distinct Biological Pathway

While 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione interacts with monoamine transporters, its stereospecific analog, (1R,3S)-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione, has been reported to exhibit significant biological activity as an inhibitor of soluble epoxide hydrolase (sEH) . This contrasts with the activity of other regioisomers, such as the 4-hydroxycyclohexyl derivative (CAS 104618-31-7), which is also an sEH inhibitor. The 3-hydroxy regioisomer's potential dual activity (DAT/NET/SERT modulation and sEH inhibition) represents a unique pharmacological profile. Quantifying this specific inhibition requires further assay data, but the identification of sEH as a target provides a clear, alternative avenue for scientific investigation that is not shared by all members of this compound class.

Soluble Epoxide Hydrolase Anti-inflammatory Cardiovascular Disease

Strategic Research Applications for 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione Based on Quantitative Evidence


Development of Triple Reuptake Inhibitors (TRIs) for CNS Disorders

The quantitative data on DAT, NET, and SERT inhibition (IC50 values of 441 nM, 443 nM, and 100 nM, respectively [1]) directly supports the use of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione as a lead scaffold or pharmacological tool in programs developing triple reuptake inhibitors (TRIs) for depression, ADHD, or other central nervous system disorders. The balanced activity across all three monoamine transporters provides a specific, data-driven rationale for its application in CNS drug discovery, distinguishing it from more selective analogs.

Investigating Polypharmacology in Neuroinflammation

The compound's unique dual-action potential—inhibiting monoamine transporters and modulating soluble epoxide hydrolase (sEH) —makes it an ideal candidate for studying the intersection of neurotransmission and neuroinflammation. This application scenario is directly supported by evidence of its interaction with the monoamine system and the reported sEH inhibitory activity of its stereoisomer. The compound serves as a powerful probe for investigating therapeutic strategies in conditions like Parkinson's disease, Alzheimer's disease, or major depressive disorder where both pathways are implicated.

Structure-Activity Relationship (SAR) Studies on Isoindoline-1,3-dione Scaffolds

The well-defined, quantifiable differences in transporter affinity arising from the position of the hydroxyl group (3- vs. 4-hydroxy) and the presence of a hydrogen-bond donor (3-hydroxy vs. 3-oxo) make 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione an essential reference compound in SAR studies. Researchers investigating the impact of subtle structural modifications on pharmacological profile can use this compound as a baseline to precisely map how changes to the cyclohexyl substituent alter target engagement and selectivity. This application is directly tied to the comparative data presented in Section 3.

Development of Novel Dopamine Transporter (DAT) Probes

Given its verified affinity for the human dopamine transporter (Ki = 441 nM) [1], this compound is a suitable starting point for developing novel DAT probes or ligands. Its moderate potency, combined with its known chemical structure, allows for further medicinal chemistry optimization. The clear, quantitative binding data provides a firm foundation for any research program focused on the dopamine transporter, whether for imaging, drug discovery, or basic neurobiological studies.

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